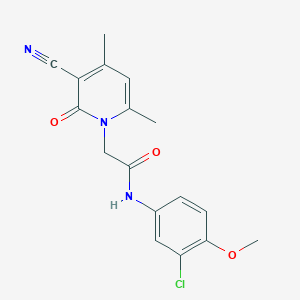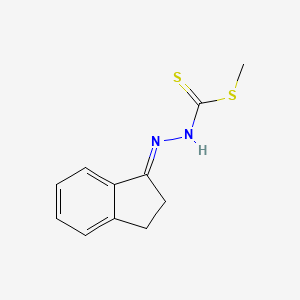
N-(3-chloro-4-methoxyphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)acetamide is a useful research compound. Its molecular formula is C17H16ClN3O3 and its molecular weight is 345.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.0880191 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Insecticide Development
Pyridine derivatives, including compounds structurally similar to N-(3-chloro-4-methoxyphenyl)-2-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)acetamide, have been explored for their insecticidal properties. For instance, a study on pyridine derivatives revealed their effectiveness against the cowpea aphid, Aphis craccivora Koch, highlighting their potential as insecticides in agricultural applications (Bakhite et al., 2014).
Herbicide and Safener Development
Chloroacetanilide and related compounds have been studied for their roles as herbicides and safeners. For example, chloroacetanilide herbicides like acetochlor and dichloroacetamide safeners like R-29148 have been synthesized and investigated for their impact on crop production, indicating a significant application in controlling weeds and enhancing agricultural yield (Latli & Casida, 1995).
Metabolism Studies in Human and Rat Liver Microsomes
Compounds similar to this compound have been studied in human and rat liver microsomes to understand their metabolic pathways. These studies provide insights into the biological interactions and potential human health impacts of such compounds (Coleman et al., 2000).
Synthesis of Antimicrobial and Anticancer Agents
Research has been conducted on the synthesis of pyrimidinone and oxazinone derivatives, using similar chemical structures, for their antimicrobial and anticancer properties. These studies contribute to the development of new pharmaceuticals for treating various diseases (Hossan et al., 2012).
Environmental Impact and Degradation Studies
The environmental fate, including the degradation and impact, of chloroacetamide herbicides like metolachlor, has been a focus of research. Understanding their behavior in natural environments helps in assessing the ecological impact and developing strategies for safer agricultural practices (Pignatello & Sun, 1995).
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-10-6-11(2)21(17(23)13(10)8-19)9-16(22)20-12-4-5-15(24-3)14(18)7-12/h4-7H,9H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJOEXYPZDXLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)OC)Cl)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(2-chloroanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B5576490.png)
![1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5576498.png)

![N-[4-(aminocarbonyl)phenyl]-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5576507.png)
![N-(isoxazol-5-ylmethyl)-2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5576539.png)
![3-({1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5576541.png)
![3-[(4-methyl-2-pyrimidinyl)oxy]-N-propylbenzamide](/img/structure/B5576542.png)
![5-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonane-7-carbonyl]-1-methylpyridin-2-one](/img/structure/B5576554.png)

![4-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]morpholine](/img/structure/B5576576.png)
![N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzamide](/img/structure/B5576582.png)
![4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5576587.png)
![N-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5576592.png)
